molecular formula C10H21NO B13261151 1-(1-Aminobutan-2-yl)cyclohexan-1-ol

1-(1-Aminobutan-2-yl)cyclohexan-1-ol

Cat. No.: B13261151
M. Wt: 171.28 g/mol
InChI Key: RRPKEVXNOPSWEI-UHFFFAOYSA-N
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Description

1-(1-Aminobutan-2-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with an aminobutyl group and a hydroxyl group. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminobutan-2-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with an appropriate aminobutyl reagent under controlled conditions. One common method includes the reductive amination of cyclohexanone with 1-aminobutan-2-ol using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminobutan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different amines or alcohols using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-(1-Aminobutan-2-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminobutan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar structure but lacks the aminobutyl group.

    1-Aminocyclohexane: Contains an amino group but lacks the hydroxyl group.

    2-Aminobutanol: Contains an aminobutyl group but lacks the cyclohexane ring.

Uniqueness

1-(1-Aminobutan-2-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring, an aminobutyl group, and a hydroxyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-aminobutan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H21NO/c1-2-9(8-11)10(12)6-4-3-5-7-10/h9,12H,2-8,11H2,1H3

InChI Key

RRPKEVXNOPSWEI-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCCCC1)O

Origin of Product

United States

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